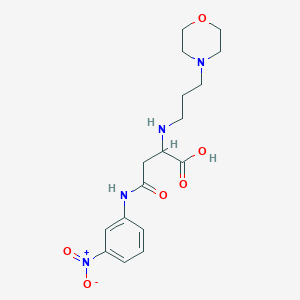
2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds that share functional groups or structural motifs with the compound . For instance, the morpholine ring and nitrophenyl group are common features in these molecules, which are often intermediates in the synthesis of biologically active compounds or potential materials for nonlinear optical (NLO) applications .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including rearrangements, condensation, and nucleophilic substitution reactions . For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for biologically active compounds, starts from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Another related compound, 4-(4-Aminophenyl)-3-morpholinone, is synthesized through a sequence of reactions starting from 4-chloronitrobenzene and 2-aminoethanol, followed by catalytic hydrogenation, protection, chloroacetylation, and cyclization .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as UV, FT-IR, 1H and 13C NMR spectroscopy . Density functional theory (DFT) calculations, including the Atoms in Molecules (AIM) approach, have been used to analyze intermolecular interactions. The molecular electrostatic potential (MESP) plot helps in identifying electrophilic and nucleophilic regions, which are crucial for understanding the reactivity of the molecule .
Chemical Reactions Analysis
The related compounds are intermediates in the synthesis of various biologically active molecules. The presence of functional groups like the morpholine ring and nitrophenyl group suggests that these compounds can undergo further chemical transformations, such as reductions, substitutions, or cyclizations, to yield the final active molecules . The pharmacological evaluation of some derivatives, however, did not show significant analgesic or anti-inflammatory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through computational methods. DFT calculations provide insights into the nonlinear optical properties, with the total first static hyperpolarizability indicating potential as future NLO materials . Thermodynamic properties such as heat capacity, entropy, and enthalpy change at various temperatures have also been calculated, which are important for understanding the thermal behavior of these molecules . The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is determined to assess the electronic properties, including electronegativity and electrophilicity indices .
Applications De Recherche Scientifique
Synthesis and Imaging Applications
A study by Wang et al. (2017) explored the synthesis of a compound structurally related to 2-((3-Morpholinopropyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, targeting the LRRK2 enzyme for imaging in Parkinson's disease. This research highlights the potential of such compounds in the development of PET agents for neurological applications Wang, M., Gao, M., Xu, Z., & Zheng, Q. (2017). Bioorganic & medicinal chemistry letters.
Nucleophile Ring Opening
Vettiger and Seebach (1990) discussed the nucleophilic ring opening of aryl esters using compounds with structures resembling this compound. This process was part of a novel amino acid synthesis method, indicating the compound's potential in synthetic chemistry applications Vettiger, T., & Seebach, D. (1990). European Journal of Organic Chemistry.
Cytotoxicity Studies
Trackey, Uliasz, and Hewett (2001) investigated the cytotoxic effects of 3-Morpholinosyndnomine (SIN-1), which shares structural similarities with the compound . Their work contributes to understanding the biological effects of morpholine derivatives in cellular environments Trackey, J. L., Uliasz, T. F., & Hewett, S. J. (2001). Journal of Neurochemistry.
Catalytic Reduction Studies
Watanabe et al. (1984) explored the catalytic reduction of nitroarenes to aminoarenes using formic acid, a process relevant to compounds like this compound. This research is pertinent to the chemical synthesis and modification of nitro-substituted compounds Watanabe, Y., Ohta, T., Tsuji, Y., Hiyoshi, T., & Tsuji, Y. (1984). Bulletin of the Chemical Society of Japan.
Heterocyclic Compound Studies
Picciola et al. (1981) described derivatives of 4-aminophenylalkanoic acids, including morpholine derivatives, which were evaluated for analgesic and anti-inflammatory activity. Although significant results were not observed, this research underlines the exploration of morpholine derivatives in pharmacological contexts Picciola, G., Ravenna, F., Carenini, G., Manzardo, S., & Gentili, P. (1981). Il Farmaco; edizione scientifica.
Propriétés
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6/c22-16(19-13-3-1-4-14(11-13)21(25)26)12-15(17(23)24)18-5-2-6-20-7-9-27-10-8-20/h1,3-4,11,15,18H,2,5-10,12H2,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYKLUKRYPGMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

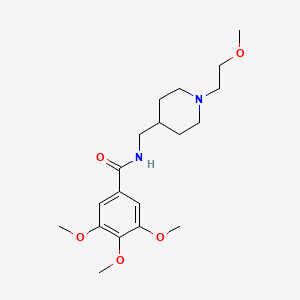
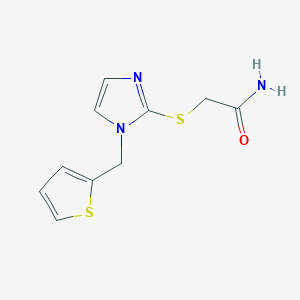

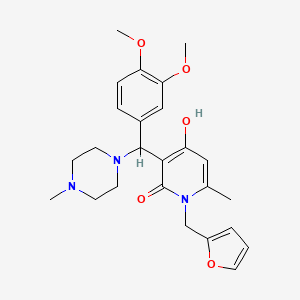
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)
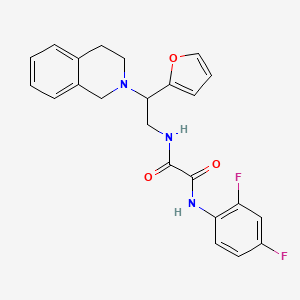
![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)
![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)